

A Technical Guide to the Chemical Properties and Analysis of Capsanthin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capsanthin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of **capsanthin**. It includes detailed experimental protocols for its extraction and analysis, designed to support research and development activities.

Chemical Identity and Structure

Capsanthin is a natural red carotenoid pigment belonging to the xanthophyll class.^{[1][2]} It is the primary coloring compound found in paprika and red peppers (*Capsicum annuum*).^{[1][2][3]}

- Molecular Formula: $C_{40}H_{56}O_3$ ^{[1][4][5][6][7]}
- IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one^{[1][4]}
- CAS Number: 465-42-9^{[1][4][5]}

Chemical Structure

Capsanthin's structure features a long polyene chain of conjugated double bonds, which is responsible for its characteristic red-orange color.^[8] The molecule is terminated by two distinct

end groups: a β -ring on one end and a unique κ -ring (a five-membered ring) on the other, both containing a hydroxyl group.[8][9] A ketone group is also present on the κ -ring.[8][9]

(A 2D representation of the chemical structure of **capsanthin** would be placed here in a formal whitepaper)

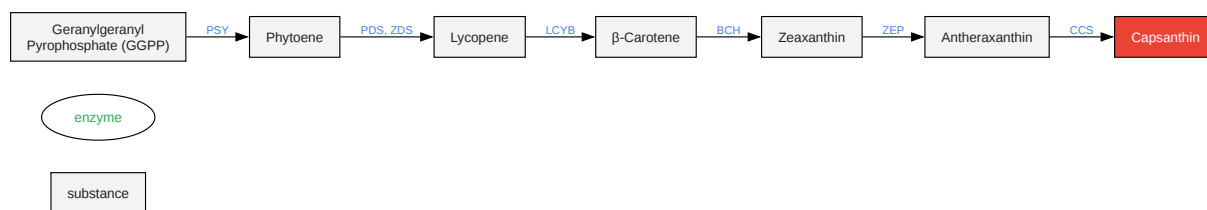
Physicochemical and Spectroscopic Data

The key quantitative properties of **capsanthin** are summarized in the table below, providing essential data for experimental design and analysis.

Property	Value	Reference(s)
Molecular Weight	584.87 g/mol	[1][5][10]
Appearance	Deep red solid / Crystalline powder	[1][2]
Melting Point	181–182 °C	[2][10]
Solubility	Freely soluble in acetone, chloroform; Soluble in methanol, ethanol, ether, benzene; Slightly soluble in petroleum ether; Insoluble in water.	[1][4][10]
logP	8.2 - 8.51	[1]
UV-Vis λ_{max}	483 nm (in Pet. Ether/Chloroform), 467-471 nm	[4][7][10]
Mass Spectrometry	Precursor m/z: 584.42 (Positive Ion Mode)	[4]
^{13}C -NMR (Carbonyl C)	δC 203.05	[9][11]

Biosynthesis Pathway

Capsanthin is the end product of the carotenoid biosynthesis pathway in *Capsicum* species. The pathway begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates, including lycopene and β -carotene. The final, unique step is the conversion of antheraxanthin to **capsanthin**, catalyzed by the enzyme **capsanthin-capsorubin synthase** (CCS).[8]



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Caption: Carotenoid biosynthesis pathway leading to **capsanthin**.

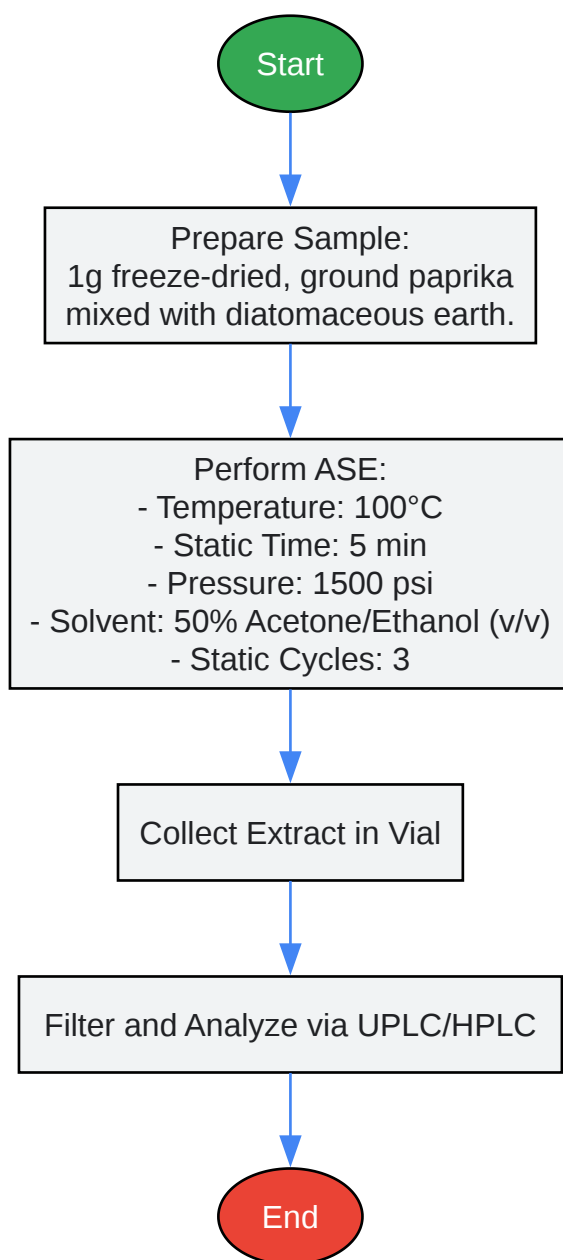
Experimental Protocols

The following sections detail standardized methods for the extraction and quantification of **capsanthin** from its primary source, red paprika (*Capsicum annuum* L.).

Extraction: Accelerated Solvent Extraction (ASE)

This protocol is based on the optimized method for extracting **capsanthin** from freeze-dried paprika powder, offering significant reductions in solvent use and time compared to conventional methods.[12]

Workflow Diagram



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Caption: Workflow for Accelerated Solvent Extraction of **capsanthin**.

Methodology:

- Sample Preparation: Mix 1 gram of freeze-dried, ground paprika powder with an appropriate amount of diatomaceous earth and load it into a 22-mL stainless steel extraction cell.[12]
- Instrumentation: Use an Accelerated Solvent Extractor (e.g., ASE 150 system).[12]

- Extraction Parameters:
 - Pressure: 1500 psi[12]
 - Temperature: 100°C[12]
 - Extraction Solvent: A 1:1 (v/v) mixture of acetone and ethanol.[12]
 - Static Time: 5 minutes[12]
 - Static Cycles: 3[12]
 - Solvent Flush: 60% of cell volume[12]
 - Nitrogen Purge: 60 seconds[12]
- Collection: Collect the extract in a 60-mL vial.
- Post-Extraction: The resulting extract can be concentrated under reduced pressure and reconstituted in a suitable solvent for subsequent analysis.

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of **capsanthin** in extracts.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reverse-phase column is typically used for carotenoid separation.
- Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water is common. The exact gradient program should be optimized for the specific column and sample matrix.

- Detection: Monitor the eluent at the maximum absorption wavelength of **capsanthin**, approximately 470 nm.[7]
- Quantification:
 - Prepare a series of standard solutions of purified **capsanthin** of known concentrations.
 - Generate a calibration curve by plotting the peak area against the concentration of the standards.[9][11]
 - The concentration of **capsanthin** in the sample extract is determined by interpolating its peak area on the calibration curve.[9][11]
 - The limit of detection (LOD) and limit of quantification (LOQ) for such methods have been reported in the range of 0.014–0.092 mg/kg and 0.049–0.12 mg/kg, respectively.[9][11]

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